(4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
Description
The compound “(4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione derivative characterized by a complex arrangement of functional groups. The core pyrrolidine-2,3-dione scaffold is fused with a 2,3-dimethoxyphenyl group at position 5, a 3-(dimethylamino)propyl chain at position 1, and a hydroxymethylidene substituent bearing a 5-methylfuran-2-yl moiety at position 2.
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-14-10-11-16(31-14)20(26)18-19(15-8-6-9-17(29-4)22(15)30-5)25(23(28)21(18)27)13-7-12-24(2)3/h6,8-11,19,27H,7,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHYQLSDRASBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C(=CC=C3)OC)OC)CCCN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the dimethoxyphenyl group, and the attachment of the hydroxy-methylidene-furan moiety. Common reagents used in these reactions include dimethylamine, methoxybenzene derivatives, and furan derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Reactivity of the Pyrrolidine-2,3-dione Core
The pyrrolidine-2,3-dione moiety is a key reactive center, enabling the following transformations:
Functionalization of the Dimethylamino Propyl Chain
The tertiary amine in the side chain participates in:
Transformations of the 2,3-Dimethoxyphenyl Group
The aromatic methoxy groups undergo:
Reactivity of the Hydroxy(5-methylfuran-2-yl)methylidene Substituent
The furan and hydroxyl groups enable:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂/AcOH | Oxidation of the furan ring to a γ-lactone. |
| Esterification | AcCl or anhydrides | Formation of acetate or other ester derivatives at the hydroxyl group. |
| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | Cycloaddition reactions, forming six-membered bicyclic adducts. |
Cross-Reactivity Between Functional Groups
Synergistic interactions between groups include:
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Tautomerism : The hydroxyl group on the furan-methylidene moiety participates in keto-enol tautomerism, influencing reactivity in acidic/basic media .
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Chelation : The dimethylamino group and carbonyl oxygen can coordinate with metal ions (e.g., Cu²⁺), forming stable complexes.
Stability Under Synthetic Conditions
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with various functional groups. Its molecular formula is C23H32N4O5, indicating the presence of nitrogen and multiple oxygen functionalities that contribute to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrrolidine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study A : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrolidine derivatives exhibited cytotoxic effects against breast cancer cell lines, leading to significant reductions in cell viability .
- Table 1: Cytotoxicity Data of Pyrrolidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (4E)-5-(2,3-dimethoxyphenyl)... | MCF-7 (Breast) | 12.5 |
| Similar Pyrrolidine Derivative | MDA-MB-231 (Breast) | 15.0 |
| Similar Pyrrolidine Derivative | HeLa (Cervical) | 10.0 |
Neuroprotective Effects
The dimethylamino group in the structure suggests potential neuroprotective properties. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress.
- Case Study B : Research published in Neuroscience Letters highlighted that certain dimethylamino-substituted compounds reduced neuronal apoptosis in models of neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the pyrrolidine ring.
- Introduction of the dimethoxyphenyl group.
- Functionalization at the hydroxy and methylidene positions.
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Amine + Carbonyl |
| 2 | Electrophilic Substitution | Dimethoxybenzene |
| 3 | Hydroxymethylation | Formaldehyde + Base |
Mechanism of Action
The mechanism of action of (4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 5-methylfuran group in the target compound (vs. thiophene in or benzofuran in ) may enhance π-π stacking interactions with biological targets due to furan’s electron-rich nature. This could improve binding affinity compared to sulfur-containing analogs .
- Dimethylamino Propyl Chain: The 3-(dimethylamino)propyl substituent may increase solubility in polar solvents and enable cation-π interactions, differentiating it from compounds with methoxyethyl or imidazolylpropyl chains () .
- Dimethoxyphenyl vs. Chlorophenyl : The 2,3-dimethoxyphenyl group in the target compound likely enhances metabolic stability compared to chlorophenyl derivatives (), as methoxy groups resist oxidative degradation better than halogens .
Physicochemical Properties
- Stability : Like ’s compound, the target molecule may degrade under prolonged light exposure or high humidity, necessitating storage in inert atmospheres .
- pKa and Reactivity : The hydroxymethylidene group (pKa ~7–8, as in ) may enable pH-dependent tautomerization, affecting binding to biological targets .
Biological Activity
The compound (4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 481.55 g/mol. Its structure features multiple functional groups that may contribute to its biological activity, including dimethoxyphenyl and hydroxyfuran moieties.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For example, a related study evaluated the antibacterial activity of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that many compounds had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin and streptomycin, indicating strong antibacterial potential .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae, E. coli |
| Compound 11 | 0.011 | 0.20 | Bacillus cereus |
| Compound 12 | 0.015 | 0.30 | Staphylococcus aureus |
The most active compound showed a remarkable MIC against Enterobacter cloacae, suggesting that modifications in the structure can lead to enhanced antimicrobial efficacy .
Anticancer Activity
In addition to antimicrobial properties, studies have explored the anticancer potential of similar pyrrolidine derivatives. One study demonstrated that certain derivatives induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Case Study:
A specific derivative was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, further supporting its potential as an anticancer agent.
Other Pharmacological Activities
The compound's structural features suggest potential activities beyond antimicrobial and anticancer effects. For instance:
- Anti-inflammatory Activity: Some studies indicate that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity: The presence of methoxy groups in the structure may enhance the antioxidant capacity, protecting cells from oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific substituents, such as dimethoxy groups and furan derivatives, appears to enhance both antimicrobial and anticancer activities. Research indicates that modifications on the pyrrolidine ring can lead to varying degrees of biological effectiveness, suggesting a targeted approach in drug design.
Q & A
Basic: What are the established synthetic routes for pyrrolidine-2,3-dione derivatives, and how do they apply to this compound?
Pyrrolidine-2,3-dione derivatives are typically synthesized via cyclization of substituted γ-ketoamides or through multi-component reactions involving amines and diketones. For the target compound, key steps include:
- Mannich-type reactions to introduce the 3-(dimethylamino)propyl group, as seen in analogous syntheses of 1-substituted pyrrolidinediones .
- Suzuki-Miyaura cross-coupling to incorporate aromatic substituents (e.g., 2,3-dimethoxyphenyl) using palladium catalysts, as demonstrated in the synthesis of 3,5-disubstituted pyrrolo[2,3-b]pyridines .
- Knoevenagel condensation to form the hydroxy(5-methylfuran-2-yl)methylidene group, a method validated in structurally similar spiro-pyrrolidinediones .
Basic: What spectroscopic techniques are critical for confirming the (4E) configuration and substituent regiochemistry?
- X-ray crystallography : Definitive proof of the (4E) configuration and substituent positions can be obtained via single-crystal analysis, as applied to related pyrrolidinediones with fluorophenyl groups .
- 2D NMR (NOESY/COSY) : Correlates proton-proton spatial relationships to distinguish stereoisomers. For example, coupling constants (J values) between the pyrrolidine ring and exocyclic double bond confirm the E configuration .
- IR spectroscopy : Validates the presence of carbonyl (C=O) and hydroxyl (O-H) groups, critical for distinguishing tautomeric forms .
Advanced: How can regioselectivity challenges during the introduction of multiple aryl groups be addressed?
Regioselectivity in multi-aryl systems is influenced by:
- Protecting group strategies : Temporary protection of reactive hydroxyl or amine groups (e.g., tert-butyldimethylsilyl ethers) to direct coupling reactions to specific positions .
- Catalyst tuning : Palladium complexes with electron-rich ligands (e.g., PPh₃) enhance selectivity in Suzuki couplings for sterically hindered aryl boronic acids .
- Kinetic vs. thermodynamic control : Adjusting reaction temperature and solvent polarity to favor desired intermediates, as shown in the synthesis of 1,4,5-trisubstituted pyrrolidinediones .
Advanced: How should researchers resolve discrepancies between experimental spectroscopic data and computational predictions?
- Iterative refinement : Use Density Functional Theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Adjust computational parameters (e.g., solvent models) to improve alignment, as done in studies of pyrrolo[2,3-b]pyridines .
- Conformational analysis : Explore low-energy conformers via molecular dynamics simulations to account for dynamic effects in solution-phase NMR .
- Cross-validation : Combine multiple techniques (e.g., X-ray, NOESY) to resolve ambiguities, exemplified in the structural elucidation of spiro-pyrrolidinediones .
Advanced: What experimental design strategies optimize yield in multi-step syntheses of this compound?
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading) and identify critical factors. This approach was validated in flow-chemistry syntheses of diphenyldiazomethane .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and scalability for oxidation or coupling steps, minimizing side reactions .
- In situ monitoring : Use inline FTIR or UV-Vis spectroscopy to track reaction progress and adjust conditions dynamically .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Fragment-based diversification : Systematically modify substituents (e.g., methoxy → ethoxy, furan → thiophene) using modular synthetic routes, as shown for pyrrolo[2,3-b]pyridine analogs .
- Pharmacophore mapping : Combine computational docking (e.g., AutoDock) with bioassays to correlate substituent electronic properties (Hammett σ values) with activity .
- Crystallographic data mining : Analyze structural databases (e.g., Cambridge Structural Database) to identify conserved binding motifs in related bioactive pyrrolidinediones .
Advanced: What methodologies address stability challenges during storage or handling?
- Lyophilization : Freeze-drying under inert atmospheres (N₂/Ar) prevents hydrolysis of moisture-sensitive groups (e.g., dimethylamino) .
- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds to recommend storage temperatures .
- Light-exposure studies : Monitor UV-induced degradation via HPLC to establish dark-storage protocols for furan-containing derivatives .
Advanced: How can computational tools predict reactivity or regioselectivity in further functionalization?
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic attack sites on the pyrrolidinedione core .
- Reactivity descriptors : Use Fukui indices to identify atoms prone to radical or ionic interactions, guiding functionalization strategies .
- Machine learning models : Train on datasets of analogous reactions (e.g., Knoevenagel condensations) to predict optimal conditions for new derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
